Product packaging for 3-Methoxy Loratadine(Cat. No.:CAS No. 165739-73-1)

3-Methoxy Loratadine

Cat. No.: B020779
CAS No.: 165739-73-1
M. Wt: 412.9 g/mol
InChI Key: XIUQXOBEGLVYPC-UHFFFAOYSA-N
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Description

3-Methoxy Loratadine is a structural analog of loratadine, a second-generation antihistamine widely used for allergic conditions. Its chemical name is ethyl 4-(8-chloro-3-methoxy-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-ylidene)-piperidine-1-carboxylate (CAS: 165739-73-1) . The compound features a methoxy (-OCH₃) substitution at the 3-position of the benzocycloheptapyridine core, distinguishing it from the parent loratadine. Its molecular formula is C₂₃H₂₁ClN₂O₃, with a molecular weight of 416.93 g/mol .

The deuterated form, this compound-d4 (C₂₃H₂₁ClD₄N₂O₃), is used as an internal standard in pharmacokinetic studies due to its isotopic stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClN2O3 B020779 3-Methoxy Loratadine CAS No. 165739-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUQXOBEGLVYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593323
Record name Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165739-73-1
Record name Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Methoxy-5-Methylpyridine

The foundational intermediate for 3-methoxy loratadine, 3-methoxy-5-methylpyridine (7), is synthesized from 3-methyl pyridine through sequential hydroxylation and methylation. In a stainless steel reactor, 5-methylpyridine-3-ol (6) undergoes methylation using dimethyl sulfate in alkaline conditions, achieving a 98% yield. Nuclear magnetic resonance (NMR) analysis confirms the structure: δ 8.13 (d, J = 1.5 Hz, 1H), 8.06 (d, J = 1.5 Hz, 1H), 7.01 (d, J = 1.5 Hz, 1H), 3.84 (s, 3H), 2.32 (s, 3H).

Oxidation to 3-Methoxy-5-Methylpyridine-N-Oxide

Treatment of 3-methoxy-5-methylpyridine (7) with 30% hydrogen peroxide in acetic acid at 120°C for 12 hours yields the N-oxide derivative (8) as a brown semi-solid (98% yield). This step is critical for facilitating subsequent cyanation reactions.

Alkylation and Cyclization Pathways

Cyanation and Ritter Reaction

The N-oxide intermediate (8) undergoes cyanation with potassium cyanide in dimethylformamide (DMF) to produce 2-cyano-5-methoxy-3-methylpyridine (9a) in 87% yield. A Ritter reaction with tert-butyl alcohol and sulfuric acid converts the nitrile group to a tert-butylamide (10), enhancing stability for subsequent alkylation.

Table 1: Key Reaction Parameters for Intermediate 9a Synthesis

ParameterValueSource
SolventDMF
Temperature80°C
CatalystPotassium cyanide
Yield87%

Alkylation with m-Chlorobenzyl Chloride

The dianion of tert-butylamide (10), generated using n-butyllithium at -40°C, reacts with m-chlorobenzyl chloride to form (chlorophenethyl)pyridine (11) in 82% yield. This step introduces the aryl component essential for loratadine’s pharmacophore.

Cyclodehydration to Tricyclic Ketone

Ketone hydrochloride (13), obtained via hydrolysis of the nitrile intermediate (12) with hydrochloric acid, undergoes cyclodehydration in trifluoromethanesulfonic acid to yield the tricyclic loratadine derivative (15) with 60% efficiency. Substitution at the 3-position with methoxy is retained throughout these steps.

Comparative Analysis of Synthetic Routes

Biphasic vs. Monophasic Systems

Patent WO-2006006184 highlights the superiority of biphasic solvents (e.g., toluene-water) in cyanation reactions, improving yield by 15–20% compared to monophasic systems. Phase-transfer catalysts like tetrabutyl ammonium bromide further enhance interfacial reactivity.

Acid Catalysts in Cyclization

Cyclization using sulfuric acid with boric acid additives (patent CN106478595A) achieves 97% purity by minimizing side reactions. This contrasts with traditional trifluoromethanesulfonic acid, which requires stringent moisture control.

Table 2: Efficiency of Cyclization Catalysts

Catalyst SystemPurityYieldSource
H₂SO₄ + B(OH)₃97%89%
CF₃SO₃H95%60%

Purification and Crystallization

Solvent Selection for Recrystallization

Polar water-miscible solvents like methanol-water mixtures (80:20 v/v) produce this compound crystals with >99% purity, as evidenced by X-ray diffraction peaks at 2θ = 19.5°, 21.2°, and 23.9°. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 158°C, confirming crystallinity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy Loratadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that loratadine exhibits significant antimicrobial properties, particularly against Staphylococcus aureus. Research has shown that loratadine can inhibit biofilm formation and virulence factors in various strains of this bacterium.

  • Biofilm Inhibition : At a concentration of 25 μM, loratadine effectively inhibited biofilm formation in medium to strong biofilm-producing S. aureus strains without affecting bacterial growth. In experiments with 255 clinical strains, it was noted that loratadine reduced pigmentation and hemolysis, indicating its potential as an antimicrobial agent .
  • Synergistic Effects : In animal models, loratadine demonstrated a reduction in mortality rates associated with S. aureus pulmonary infections when used in conjunction with vancomycin, suggesting a synergistic effect that enhances therapeutic outcomes .

Dermatological Applications

Loratadine's role as an H1 antihistamine extends beyond allergy relief; it has also been studied for its effects on skin pigmentation.

  • Inhibition of Melanogenesis : A study highlighted that loratadine significantly inhibits melanogenesis in human melanocytes by downregulating key proteins such as microphthalmia-associated transcription factor (MITF) and tyrosinase. This inhibition occurs through the activation of the Akt signaling pathway, which plays a crucial role in regulating melanin production .
  • Potential Dermatological Uses : The antimelanogenic properties of loratadine suggest possible applications in treating hyperpigmentation disorders such as melasma and other skin conditions where excessive melanin production is problematic .

Formulation Development

The pharmaceutical industry is exploring innovative formulations of loratadine to enhance its therapeutic efficacy.

  • Topical Applications : Research has focused on developing gel formulations containing loratadine for treating allergic skin reactions and conditions such as urticaria and eczema. These formulations aim to provide rapid absorption and localized action, improving patient comfort and treatment outcomes .
  • Nasal Delivery Systems : Preliminary studies have investigated solid lipid microparticles of loratadine for nasal delivery aimed at treating allergic reactions. This route may offer advantages over traditional oral administration by providing faster onset of action .

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetic behavior of 3-methoxy loratadine is essential for optimizing its clinical use.

  • Drug-Drug Interactions : Recent pharmacokinetic studies have examined how co-administration with drugs like omeprazole can affect the metabolism of loratadine and its active metabolite desloratadine. These findings are crucial for ensuring safe and effective use in patients who may be taking multiple medications .

Mechanism of Action

3-Methoxy Loratadine exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby inhibiting the action of histamine, a key mediator in allergic reactions. This binding prevents histamine from interacting with its receptors, reducing symptoms such as itching, swelling, and redness . The methoxy group may enhance the compound’s binding affinity and selectivity for the H1 receptor, potentially improving its efficacy .

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : this compound exhibits the highest logK value (4.83) among positional isomers, indicating superior lipid membrane permeability compared to 2- and 4-methoxy analogs . This property may enhance its absorption and tissue distribution.
  • Structural Impact : The 3-methoxy group creates steric and electronic effects that reduce polarity, whereas the 4-methoxy group introduces unfavorable interactions with the adjacent chloro substituent, lowering lipophilicity .

Comparison with Other Loratadine Metabolites and Impurities

This compound is distinct from common loratadine metabolites like descarboethoxyloratadine, which lacks the ethyl carboxylate group. Key differences include:

Compound Functional Group Modifications Pharmacokinetic Relevance
Descarboethoxyloratadine Loss of ethyl carboxylate group Active metabolite with longer half-life
This compound Methoxy substitution at 3-position Higher lipophilicity; research use
Loratadine-d4 Deuterium substitution at piperidine ring Isotopic standard for mass spectrometry

Broader Antihistamine Comparisons

While this compound itself lacks clinical trial data, comparisons with structurally distinct antihistamines highlight loratadine’s advantages:

  • Cetirizine : Loratadine demonstrates superior efficacy in urticaria management (63% vs. 45% response rate) and reduced sedation due to peripheral H₁-receptor selectivity .

Research Implications and Limitations

  • Lipophilicity-Driven Design : The high logK of this compound supports its utility in studies requiring enhanced membrane permeability, though clinical safety and efficacy remain unverified .
  • Gaps in Data: No direct human pharmacokinetic or toxicity studies are available for this compound. Current insights rely on structural extrapolation and in vitro models .

Biological Activity

3-Methoxy loratadine is a derivative of loratadine, an antihistamine commonly used to treat allergies. Recent studies have highlighted its potential biological activities beyond antihistamine effects, particularly in the context of antimicrobial properties and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its effects on bacterial virulence, melanogenesis, and potential therapeutic applications.

Antimicrobial Activity

Recent research has demonstrated that loratadine, including its derivatives like this compound, exhibits significant antimicrobial properties against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA).

  • Biofilm Inhibition : Loratadine has been shown to inhibit biofilm formation in S. aureus at concentrations as low as 25 μM. This effect was observed in both static and flow-based conditions, suggesting a robust mechanism of action against bacterial colonization .
  • Virulence Factor Reduction : Treatment with loratadine reduced the expression of several virulence-related genes in S. aureus, including those encoding for alpha-hemolysin and phenol-soluble modulins. This reduction was linked to decreased pigmentation and hemolysis without affecting bacterial growth .
  • Synergistic Effects : Loratadine enhances the efficacy of conventional antibiotics like oxacillin, significantly lowering the minimum inhibitory concentration (MIC) required to inhibit MRSA growth .

Table 1: Summary of Antimicrobial Effects

Parameter Effect Concentration Reference
Biofilm FormationInhibition25 μM
PigmentationReduction25 μM
HemolysisDecrease25 μM
Synergistic with OxacillinMIC reductionFrom 32 to 1 μg/mL

Melanogenesis Inhibition

In addition to its antimicrobial properties, loratadine has been found to regulate melanogenesis, which is the process of melanin production in skin cells.

  • Signaling Pathways : Loratadine inhibits melanogenesis via the Akt/MITF and PKC-βII signaling pathways. It reduces the activity of tyrosinase, a key enzyme in melanin synthesis .
  • Cellular Effects : Studies have shown that loratadine treatment leads to decreased melanin content in human melanocytes, indicating its potential use in dermatological applications .

Table 2: Summary of Melanogenesis Inhibition

Parameter Effect Mechanism Reference
Melanin ContentDecreaseAkt/MITF pathway
Tyrosinase ActivityInhibitionPKC-βII pathway

Case Studies and Research Findings

Various studies have explored the biological activities of loratadine and its derivatives:

  • A study on C. elegans showed that loratadine enhanced survival rates during infections, demonstrating its potential as an anti-infective agent against MRSA .
  • Another investigation revealed that loratadine's modulation of gene expression affected metabolic pathways crucial for bacterial survival under antibiotic pressure, suggesting a role as an antibiotic adjuvant .

Q & A

What validated chromatographic methods are suitable for quantifying 3-Methoxy Loratadine in complex matrices?

Basic Research Question
Reverse-phase high-performance liquid chromatography (HPLC) with UV detection, optimized using experimental design principles, has been validated for structurally similar compounds like loratadine. Key parameters include:

  • Column : Cation-exchange or C18 columns for polar metabolites
  • Validation : Accuracy bias <2.0%, intra-day/inter-day precision (%RSD <2.0%) via factorial design optimization
  • Mobile Phase : Adjust acetonitrile-to-buffer ratios to account for the methoxy group’s hydrophobicity

How can response surface methodology (RSM) optimize the formulation of this compound delivery systems?

Advanced Research Question
A 3² factorial design evaluates critical factors (e.g., polymer concentration, matrix former content) to model responses like bioadhesive force and drug release kinetics. Key steps:

  • Design : Use software (e.g., Design-Expert) to generate contour plots and desirability functions
  • Validation : Confirm polymorphic stability via X-ray diffraction (XRPD) and compatibility with excipients using DSC/FTIR

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, safety goggles, and closed-system handling to prevent dermal/ocular exposure
  • Ventilation : Local exhaust systems and fume hoods to minimize inhalation risks
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dry sweeping

What experimental approaches resolve contradictions in this compound’s toxicological data?

Advanced Research Question

  • Tiered Testing : Conduct OECD Guideline-compliant assays (e.g., Ames test, acute oral toxicity in rodents) to address gaps in SDS-reported data
  • SAR Analysis : Compare with analogs (e.g., 4-Hydroxy-3-methoxyphenylacetic acid) to predict reactivity and decomposition pathways
  • Meta-Analysis : Systematically review existing in vitro/in vivo studies to identify confounding variables (e.g., impurity profiles)

How do researchers assess the stability of this compound under varying storage conditions?

Basic Research Question

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS
  • Storage Recommendations : Maintain at 2–8°C in airtight containers with desiccants to prevent hydrolysis

What mechanisms underlie this compound’s dual modulation of apoptosis and pyroptosis in cancer models?

Advanced Research Question

  • Transcriptomic Analysis : Use RNA-seq to identify NLRP3 inflammasome and caspase-3/8 activation pathways
  • Mitochondrial ROS Detection : Employ MitoSOX Red probes to quantify oxidative stress in treated cell lines
  • siRNA Knockdown : Validate NRF2-dependent effects on antioxidant response elements

Which analytical techniques confirm the polymorphic purity of this compound in solid-state formulations?

Basic Research Question

  • XRPD : Detect Form I/II polymorph ratios using characteristic peaks (e.g., 2θ = 5–40°)
  • DSC : Monitor melting endotherms to identify crystalline impurities

How does this compound interact with off-target proteins beyond histamine receptors?

Advanced Research Question

  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinases or ion channels
  • SPR/BLI Assays : Quantify real-time interactions with recombinant proteins

What pharmacokinetic challenges arise in developing this compound for buccal delivery?

Advanced Research Question

  • Permeation Studies : Use Franz diffusion cells with porcine buccal mucosa to assess permeation enhancer efficacy
  • Bioadhesion Metrics : Measure adhesion force via texture analyzers (e.g., TA.XT Plus)

How can researchers mitigate batch-to-batch variability in this compound synthesis?

Advanced Research Question

  • DoE Optimization : Apply Taguchi methods to control reaction parameters (e.g., temperature, catalyst ratio)
  • QC Protocols : Implement in-process checks via inline PAT tools (e.g., NIR spectroscopy)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy Loratadine
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Reactant of Route 2
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